molecular formula C8H14N4 B13568993 1-methyl-2-(1H-pyrazol-4-yl)piperazine

1-methyl-2-(1H-pyrazol-4-yl)piperazine

Cat. No.: B13568993
M. Wt: 166.22 g/mol
InChI Key: NCLIFGGXPAYSDV-UHFFFAOYSA-N
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Description

1-methyl-2-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that contains both a pyrazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 1-methylpiperazine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-(1H-pyrazol-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(1H-pyrazol-4-yl)piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-2-(1H-pyrazol-4-yl)piperazine

InChI

InChI=1S/C8H14N4/c1-12-3-2-9-6-8(12)7-4-10-11-5-7/h4-5,8-9H,2-3,6H2,1H3,(H,10,11)

InChI Key

NCLIFGGXPAYSDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C2=CNN=C2

Origin of Product

United States

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